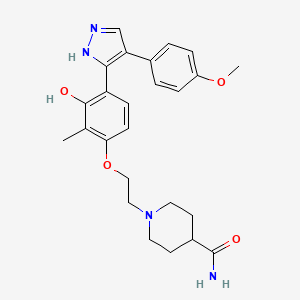

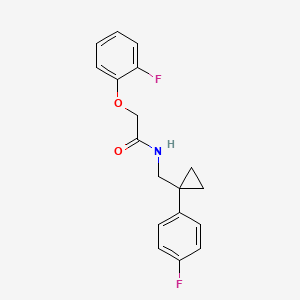

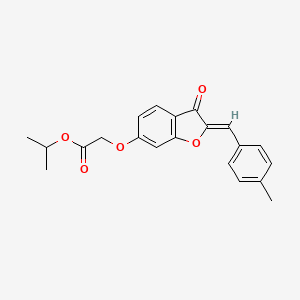

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be closely related to a family of molecules that are often studied for their potential as imaging agents or ligands for receptor sites in neurological studies. For instance, compounds with similar structures have been synthesized for potential use in PET (Positron Emission Tomography) imaging, targeting specific receptors like CB1 cannabinoid receptors (Kumar et al., 2004).

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. Kumar et al. (2004) describe a synthesis route for a related compound, starting from 4-OTBDPS-propiophenone, leading to a potential PET imaging agent with high specificity and activity. Such syntheses usually involve nucleophilic substitution reactions, amide bond formation, and cyclization steps to achieve the desired scaffold (Kumar et al., 2004).

Molecular Structure Analysis

Molecular structure and conformational analysis are critical for understanding the interaction of these compounds with biological targets. For example, Shim et al. (2002) conducted a detailed study on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods for conformational analysis (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and structural configuration. Microwave-assisted reactions, for instance, have been used to directly amidate similar structures, indicating a method for modifying the carboxamide group to introduce various substituents (Milosevic et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for drug formulation and development. X-ray powder diffraction data provide insights into the crystalline nature and purity of such compounds (Qing Wang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound involved in various chemical synthesis processes. Research has demonstrated methodologies for the synthesis of related compounds through microwave-assisted direct amidation processes. These processes involve treating specific hydroxy-carboxylates with primary aliphatic amines or piperidine derivatives to yield corresponding carboxamides in good yields, highlighting a potential route for synthesizing such complex molecules (Milosevic et al., 2015).

Molecular Interaction Studies

The compound's molecular interactions, especially with receptors, are a significant area of interest. Analogous compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their antagonist properties against specific receptors. These studies involve molecular orbital methods and conformational analysis to understand the interaction mechanisms with receptors, offering insights into the potential biological activities of related compounds (Shim et al., 2002).

Radioligand Development for Imaging

The structural framework of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide shares similarities with compounds explored as potential radioligands for imaging studies, such as PET (Positron Emission Tomography). Studies on related compounds, like 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, have demonstrated the synthesis and evaluation of radiolabeled versions for selective labeling of receptors in brain imaging (Kumar et al., 2004).

Antimicrobial Activity Exploration

The pyrazole and piperidine moieties present in the compound are often explored for their antimicrobial properties. Synthesis of new derivatives incorporating these functional groups has led to compounds with significant in vitro cytotoxic activities against specific carcinoma cells, indicating potential applications in developing antimicrobial and anticancer agents (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGANKADQXYCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)